molecular formula C34H38KN3O10S2 B611059 Sulfo-Cyanine3 NHS ester CAS No. 1424433-17-9

Sulfo-Cyanine3 NHS ester

Cat. No. B611059
M. Wt: 751.907
InChI Key: ZNWGQSGULWNMHO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Water soluble, amino-reactive sulfo-Cyanine3 NHS ester. Efficiently labels proteins and peptides in purely aqueous solution, without need for organic co-solvent. Ideal for proteins with low solubility, and proteins prone to denaturation.This product is an analog of Cy3 NHS ester. Sulfo-Cyanine3 NHS ester replaces Cy3, Alexa Fluor 546, and DyLight 549 for all applications.

Scientific Research Applications

Bioconjugation Techniques

Sulfo-Cyanine3 NHS ester is extensively used in various bioconjugation techniques. This includes the labeling of proteins with fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides. It is also involved in the chemical synthesis of peptides. The reactions with NHS esters like Sulfo-Cyanine3 are generally high-yield and reliable, though the compounds are sensitive to air moisture and water traces in solvents (Klykov & Weller, 2015).

Mucoadhesiveness in Pharmaceutical Applications

In pharmaceutical research, Sulfo-Cyanine3 NHS ester derivatives have been compared with other polymers for their mucoadhesive properties. Such studies are crucial for developing drug delivery systems that require prolonged adhesion to mucosal surfaces. Sulfo-Cyanine3 NHS ester derivatives have shown a capability to form covalent bonds with mucus, enhancing mucoadhesiveness (Leichner et al., 2019).

Analytical Chemistry: Quantitative Assays and Kinetics

The Sulfo-Cyanine3 NHS ester plays a significant role in analytical chemistry, particularly in spectrophotometric methods. These methods have been developed for the analysis of sulfo-NHS, a chromophore related to Sulfo-Cyanine3 NHS ester. Such analyses are vital for determining the concentration and purity of NHS ester compounds in various reaction conditions, optimizing their use in laboratory settings (Presentini, 2017).

Gas-Phase Protein Crosslinking

Sulfo-Cyanine3 NHS ester has been demonstrated to be effective in gas-phase intra-molecular crosslinking of protein cations. This application is particularly important in mass spectrometry, where understanding the 3-D structures of proteins and their interaction sites is crucial. The Sulfo-Cyanine3 NHS ester facilitates the crosslinking process, enabling detailed protein structure analysis (Webb et al., 2013).

Cell-Extracellular Matrix Mechanical Interactions

In the field of cell biology, Sulfo-Cyanine3 NHS ester-related compounds have been used to study cell-extracellular matrix (ECM) mechanical interactions. For instance, N-hydroxysuccinimide-acrylamide (NHS-AA) ester, a related compound, has been employed to prepare polyacrylamide gels for such studies. These gels mimic the stiffness and protein coating of natural ECM, providing insights into cell behavior and interactions (Kumai et al., 2021).

properties

IUPAC Name

potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N3O10S2.K/c1-33(2)24-20-22(48(41,42)43)13-15-26(24)35(5)28(33)10-9-11-29-34(3,4)25-21-23(49(44,45)46)14-16-27(25)36(29)19-8-6-7-12-32(40)47-37-30(38)17-18-31(37)39;/h9-11,13-16,20-21H,6-8,12,17-19H2,1-5H3,(H-,41,42,43,44,45,46);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWGQSGULWNMHO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38KN3O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfo-Cyanine3 NHS ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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